Karanjin

概要

説明

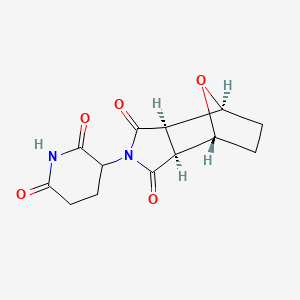

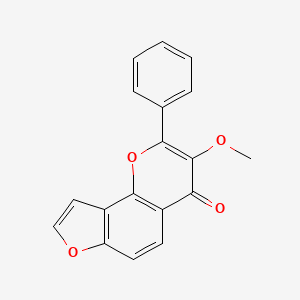

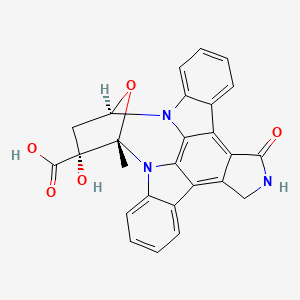

Karanjin is a furanoflavonol, a type of flavonoid. It is obtained from the seeds of the karanja tree (Millettia pinnata or Pongamia glabra Vent.), a tree growing wild in south India . It is reported to have nitrification inhibitory properties and is emerging in the field of pharmacology with potential therapeutic values in pre-clinical studies .

Synthesis Analysis

A concise total synthesis of Karanjin has been accomplished, as well as its natural analogues pongapinnol D, 3-hydroxy-6-methoxy-2-phenyl-4H-furo [2,3-h]-1-benzopyran-4-one, and 3,6-dimethoxy-2-phenyl-4H-furo [2,3-h]chromen-4-one . The addition of a furan ring to the flavonoid backbone of Karanjin is probably by cytochrome P450 through hydroxylation of the methyl group to the carbonyl group .Molecular Structure Analysis

The molecular structure of Karanjin has been studied using density functional theory. The equilibrium geometry, harmonic vibrational frequencies, and HOMO-LUMO gap have been calculated by the density functional B3LYP method employing 6-311 G (d, p) as the basis set .Chemical Reactions Analysis

The chemistry of Karanjin involves the formation of hydrogen bonds with ketone, orienting the molecule at its active site in a way that exposes the methyl group to the carbonyl group for hydroxylation by cytochrome P450 selectively to yield hydroxymethyl .Physical And Chemical Properties Analysis

Karanjin has a chemical formula of C18H12O4 and a molar mass of 292.290 g·mol−1 .科学的研究の応用

Antidiabetic Activity

Karanjin has been reported to exhibit antidiabetic properties . This could be potentially beneficial in the management and treatment of diabetes, a condition characterized by high blood sugar levels.

Anticancer Properties

Research has shown that Karanjin may have anticancer properties . This suggests that it could potentially be used in the development of new treatments for various types of cancer.

Antioxidant Activity

Karanjin has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Gastroprotective Effects

Studies have indicated that Karanjin may have gastroprotective effects . This means it could potentially be used to protect the stomach and improve digestive health.

Anti-inflammatory Properties

Karanjin has been reported to have anti-inflammatory properties . Inflammation is a part of the body’s healing process, but sometimes it can lead to chronic conditions like heart disease and cancer. Anti-inflammatory substances can help manage these conditions.

Antibacterial Activity

Karanjin has been found to exhibit antibacterial activity . This suggests that it could potentially be used in the treatment of bacterial infections.

Anti-Alzheimer’s Activities

Research has shown that Karanjin may have anti-Alzheimer’s activities . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die. A potential treatment could have significant implications for those suffering from this disease.

Neuroprotection

Karanjin has been highlighted as a potential neuroprotective agent . Neuroprotective agents protect the nervous system from damage and degeneration, which could be beneficial in the treatment of neurodegenerative diseases like Parkinson’s and Huntington’s.

作用機序

Molecular docking results of Karanjin have proven its potential against Alzheimer’s and Parkinson’s disease through modulation of molecular targets such as adenosine A2A receptor, α-synuclein, catechol-O-methyltransferase, monoamine oxidase B, angiotensin converting enzyme, β-site APP cleaving enzyme, glycogen synthase kinase-3, TNF-α converting enzyme, and acetylcholinesterase involved in the disease progression .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-methoxy-2-phenylfuro[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O4/c1-20-18-15(19)13-7-8-14-12(9-10-21-14)17(13)22-16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPQNZRGGNOPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200106 | |

| Record name | Karanjin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Karanjin | |

CAS RN |

521-88-0 | |

| Record name | Karanjin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Karanjin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Karanjin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Karanjin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KARANJIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV7IM0I02M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does karanjin exert its anti-cancer effects?

A1: Karanjin has demonstrated anti-proliferative, cell cycle inhibitory, and pro-apoptotic effects in various cancer cell lines. Research suggests several mechanisms:

- Induction of Apoptosis: Karanjin can induce apoptosis via both the intrinsic and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins like BAX and p53 while downregulating anti-apoptotic proteins like Bcl-2. [, ]

- Cell Cycle Arrest: Karanjin can induce cell cycle arrest at the G2/M phase, preventing cell division. []

- Modulation of Signaling Pathways: Karanjin has been shown to interfere with signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt pathway. [, ]

Q2: Does karanjin exhibit anti-inflammatory activity? If so, what is the mechanism?

A2: Yes, karanjin has shown potent anti-inflammatory activity in both in vitro and in vivo models. The mechanisms include:

- Suppression of Pro-inflammatory Cytokines: Karanjin effectively reduces the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6. [, ]

- Inhibition of NF-κB Pathway: Karanjin suppresses the activation of NF-κB, a key transcription factor involved in inflammation. []

- Reduction of Oxidative Stress: Karanjin demonstrates antioxidant activity by inhibiting nitric oxide and reactive oxygen species production, thereby reducing oxidative stress associated with inflammation. []

Q3: Karanjin has been investigated for its anti-diabetic potential. What are the key findings in this regard?

A3: Research indicates karanjin may possess hypoglycemic properties:

- Blood Sugar Reduction: Oral administration of karanjin has demonstrated significant blood sugar reduction in both normal and alloxan-induced diabetic rats. [, ]

- Improved Glucose Tolerance: Karanjin treatment has shown improvement in glucose tolerance. []

Q4: What is the molecular formula and weight of karanjin?

A4: The molecular formula of karanjin is C18H12O4, and its molecular weight is 292.29 g/mol. [, ]

Q5: Which spectroscopic techniques have been used to characterize karanjin?

A5: Several spectroscopic methods have been employed for karanjin characterization, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR have been widely used to elucidate the structure of karanjin. [, , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in karanjin. [, , ]

- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of karanjin, aiding in structure confirmation. [, , ]

- Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and has been used to study karanjin's interaction with biological systems. [, ]

Q6: Are there any specific spectral features that are characteristic of karanjin?

A6: Yes, karanjin exhibits specific spectral signatures:

- IR Spectroscopy: Characteristic peaks for carbonyl stretching (C=O) and aromatic C=C stretching vibrations are observed. [, , ]

- NMR Spectroscopy: The presence of specific proton and carbon signals in the NMR spectra confirms the structure of karanjin. [, , , ]

- UV-Vis Spectroscopy: Karanjin displays a characteristic UV absorption profile that can be used for its identification and quantification. [, ]

Q7: What is known about the pharmacokinetics of karanjin?

A7: While research on karanjin's pharmacokinetics is still ongoing, some studies provide initial insights:

Q8: Have any studies evaluated the in vivo activity and efficacy of karanjin?

A8: Yes, several animal studies have demonstrated the in vivo efficacy of karanjin in various disease models:

- Arthritis: Karanjin showed significant anti-arthritic activity in an adjuvant-induced arthritis model in rats, reducing inflammation, cartilage breakdown, and joint damage. []

- Colon Cancer: Karanjin inhibited the development of colon carcinoma and aberrant crypt foci in a rat model of dimethylhydrazine-induced colon cancer. []

- Colitis: Karanjin ameliorated colitis symptoms in a mouse model of TNBS-induced colitis. []

- Alzheimer’s Disease: Karanjin exhibited promising anti-Alzheimer’s activity in mice, improving learning and memory deficits. []

Q9: What in vitro models have been used to study the biological activity of karanjin?

A9: Various cell-based assays have been employed to investigate the in vitro effects of karanjin:

- Cancer Cell Lines: Karanjin’s anti-proliferative and pro-apoptotic effects have been studied in various cancer cell lines, including breast, cervical, and lung cancer cells. [, , ]

- Macrophages: The anti-inflammatory effects of karanjin have been examined in LPS-stimulated macrophages. []

Q10: Has karanjin been evaluated in any clinical trials?

A10: To date, there are no published reports of clinical trials conducted with karanjin. Further research, including clinical trials, is needed to confirm its safety and efficacy in humans.

Q11: What is known about the toxicity profile of karanjin?

A11: While karanjin is generally considered safe at lower doses, some studies highlight potential toxicological concerns:

- Acute Toxicity: Karanjin did not show any lethal effects when administered orally to rats for 14 days at a dose of 20 mg/kg/day. []

Q12: What are the common analytical techniques used for the quantification of karanjin?

A12: Several analytical methods have been developed and validated for karanjin quantification, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly RP-HPLC, is widely used for the quantitative analysis of karanjin in various matrices. [, , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a rapid and efficient alternative to HPLC for karanjin analysis. []

- Thin Layer Chromatography (TLC): TLC is a simple and cost-effective technique used for the qualitative and semi-quantitative analysis of karanjin. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the sensitivity and selectivity of MS for karanjin quantification in complex biological matrices. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylate](/img/structure/B1673215.png)